[(2,5-difluorophenyl)sulfamoyl]dimethylamine
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Overview
Description
N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylsulfamide moiety
Mechanism of Action
Target of Action
The primary target of N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide is Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide interacts with its target and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide typically involves the reaction of 2,5-difluoroaniline with dimethylsulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated by filtration and dried under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide can be compared with other similar compounds, such as:
- N-(2,5-difluorophenyl)thiourea
- 2,5-difluorophenyl isocyanate
- N-(2,5-difluorophenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide
These compounds share structural similarities but differ in their chemical properties and applications. N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide is unique due to its specific functional groups and reactivity, making it valuable for certain applications where other compounds may not be suitable.
Properties
IUPAC Name |
2-(dimethylsulfamoylamino)-1,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-5-6(9)3-4-7(8)10/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARUXNLXMLMGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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